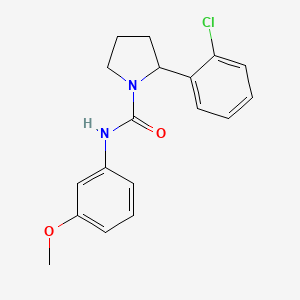
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP is a potent inhibitor of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to have a positive effect on the brain's reward system, which is thought to play a key role in addiction.
Wirkmechanismus
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide works by inhibiting HDAC, which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to increase the expression of genes involved in the brain's reward system, which is thought to play a key role in addiction. By increasing the expression of these genes, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide may help to reduce drug-seeking behavior and relapse in individuals with addiction.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to increase the expression of genes involved in the brain's reward system, including the dopamine D2 receptor and the mu-opioid receptor. 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to reduce the expression of genes involved in stress and anxiety, such as the corticotropin-releasing factor (CRF) gene. These effects may contribute to 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide's potential therapeutic use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the potential use of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more selective HDAC inhibitors that may have fewer side effects than 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, there is ongoing research on the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide and other HDAC inhibitors, which may lead to a better understanding of the role of HDAC in addiction and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, specifically for cocaine and alcohol dependence. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide in humans. One study found that 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide reduced cocaine craving and improved cognitive function in cocaine-dependent individuals.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-14-7-4-6-13(12-14)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXCPKIMLDBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461259.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461268.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4461282.png)
![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)
![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)
![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)
![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461345.png)